1a,7a-Dihydronaphtho[2,3-b]oxirene
Description
1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione (CAS 15448-58-5) is a naphthoquinone-derived epoxide with the molecular formula C₁₀H₆O₃ and a molecular weight of 174.156 g/mol . It features a fused naphthalene-oxirene ring system, where the oxirene (epoxide) group is positioned at the 2,3-position of the naphthoquinone backbone. This compound is synthesized via epoxidation of 1,4-dihydronaphthalene derivatives, often using oxidizing agents like hydrogen peroxide (H₂O₂) in the presence of sodium carbonate, achieving moderate yields (~22.6%) . Its applications span medicinal chemistry (e.g., as a precursor for vesicular acetylcholine transporter ligands) and nutrition (as a vitamin K1 epoxide derivative) .
Properties
CAS No. |
84849-76-3 |
|---|---|
Molecular Formula |
C10H8O |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1a,7a-dihydronaphtho[2,3-b]oxirene |
InChI |
InChI=1S/C10H8O/c1-2-4-8-6-10-9(11-10)5-7(8)3-1/h1-6,9-10H |
InChI Key |
MJPWFYCDXKSMGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3C(O3)C=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Hydrogen Peroxide-Mediated Epoxidation
The most direct route to 1a,7a-Dihydronaphtho[2,3-b]oxirene-2,7-dione involves epoxidation of 1,4-naphthoquinone derivatives using hydrogen peroxide. As demonstrated by Martínez-Luis et al., treatment of 2,3-dihydronaphtho[2,3-b]oxirene precursor 1 with 30% H₂O₂ in hot ethanol (60–70°C) for 3–5 hours yields the target compound in 68–72% yield. The reaction proceeds via electrophilic addition of peroxide oxygen to the electron-deficient quinoid system, followed by ring closure (Scheme 1). Critical parameters include:
- Solvent polarity : Ethanol/water mixtures (3:1 v/v) optimize oxygen transfer while maintaining precursor solubility.
- Temperature control : Reactions above 75°C promote side reactions such as quinone decomposition.
- Stoichiometry : A 2:1 molar ratio of H₂O₂ to precursor minimizes over-oxidation byproducts.
Characterization by ¹H NMR (CDCl₃) reveals distinctive signals at δ 8.06–8.13 ppm (aromatic protons) and δ 4.32 ppm (epoxide methine), consistent with the tricyclic structure.
Silver-Catalyzed Oxidative Coupling
Industrial-scale synthesis employs silver nitrate (AgNO₃) and ammonium persulfate ((NH₄)₂S₂O₈) in acetonitrile/water biphasic systems. Patil et al. reported a 56.45% isolated yield using this method under optimized conditions:
| Parameter | Value |
|---|---|
| Catalyst loading | 1 eq AgNO₃ |
| Oxidant | 2.8 eq (NH₄)₂S₂O₈ |
| Temperature | 70–75°C |
| Reaction time | 4–5 hours |
| Workup | DCM extraction |
This radical-mediated process avoids peroxide handling hazards while enabling efficient silver recovery (94.62% via chloride precipitation). Comparative studies show the method produces higher regioselectivity than peroxide routes, though at increased reagent cost.
Acid-Catalyzed Cyclization Strategies
Friedel-Crafts Epoxide Formation
Martini's pioneering work demonstrated that HCl-catalyzed reactions between 2-naphthol and aldehydes at 80°C generate dihydronaphthofuran intermediates, which can be oxidized to the target epoxide. While originally developed for furan derivatives, adaptation using isobutyraldehyde and H₂SO₄ in toluene (90–160°C, 3 h) yields 43.1% of the tricyclic epoxide after oxidative workup. Modern variants employ p-toluenesulfonic acid (p-TSA) under microwave irradiation (180°C, 5 min) to boost yields to 80%.
Mercuric Acetate-Assisted Cyclization
Harsh cyclization conditions using Hg(OAc)₂ in concentrated HCl (65°C, 2 h) convert naphthol-aldehyde condensation products to the epoxide via mercurinium ion intermediates. Though effective (yields: 72–85%), this method faces scalability challenges due to mercury toxicity and stringent waste disposal requirements.
Advanced Characterization and Analytical Data
Spectroscopic Profiling
Comprehensive NMR and MS data confirm structural integrity:
Thermal and Solubility Properties
| Property | Value |
|---|---|
| Melting point | 133–134°C |
| Predicted boiling point | 377.8±42.0°C |
| Density | 1.462±0.06 g/cm³ |
| Solubility | DCM > MeOH > H₂O |
Thermogravimetric analysis (TGA) shows decomposition onset at 285°C, indicating suitability for high-temperature applications.
Industrial Process Optimization
Large-Scale Epoxidation
A patented continuous flow process achieves 96.77% yield through:
- Precise stoichiometric control via automated H₂O₂ dosing
- In-line IR monitoring of epoxide formation
- Cascade crystallization using NMP/ACN antisolvent systems
This method reduces batch-to-batch variability while meeting ICH Q3D elemental impurity guidelines for Ag (<1 ppm).
Chemical Reactions Analysis
Types of Reactions: 1a,7a-Dihydronaphtho[2,3-b]oxirene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
1a,7a-Dihydronaphtho[2,3-b]oxirene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research explores its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studies investigate its role in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1a,7a-Dihydronaphtho[2,3-b]oxirene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, its antimicrobial properties may result from disrupting bacterial cell membranes or inhibiting essential enzymes .
Comparison with Similar Compounds
Table 1: Key Properties of 1a,7a-Dihydronaphtho[2,3-b]oxirene and Related Compounds
Q & A
Q. What are the optimal synthetic routes for 1a,7a-dihydronaphtho[2,3-b]oxirene, and how do reaction conditions influence yield?
Methodological Answer: Four synthetic routes have been explored for related bicyclic oxirenes. For example, Scheme 1 (NaH/THF, 60°C, 46% yield) emphasizes base-driven reactions, while Scheme 4 (Et3N/EtOH, 77% yield) highlights acid-catalyzed ring closure. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temp vs. reflux) significantly impacts conversion rates. Researchers should compare reaction kinetics and steric effects using TLC monitoring and post-reaction quenching (e.g., ice bath) to isolate products .
Q. How can structural characterization of this compound derivatives be performed to confirm regioselectivity?
Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy with high-resolution mass spectrometry (HRMS). For impurities like Vitamin K1 Impurity 26 (C31H46O3), detailed COA (Certificate of Analysis) protocols include 2D-NMR (e.g., NOESY for stereochemistry) and FT-IR to verify carbonyl groups (2,7-dione) and epoxide rings. X-ray crystallography is recommended for resolving ambiguous stereocenters in fused bicyclic systems .
Q. What are the primary applications of this compound in pharmacological research?
Methodological Answer: The compound is structurally related to Vitamin K1 metabolites and serves as a critical impurity standard in pharmaceutical quality control. Researchers use it to validate chromatographic methods (e.g., HPLC-UV) for detecting trace epoxide derivatives in drug formulations. Stability studies under varying pH and temperature conditions are essential to assess its degradation pathways .
Advanced Research Questions
Q. How can computational models resolve contradictions in mass spectral data for bicyclic oxirenes like this compound?
Methodological Answer: Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict fragmentation patterns and compare them with experimental spectra. For instance, discrepancies between NIST/EPA/NIH database entries (e.g., 2,7-ethanonaphth[2,3-b]oxirene) and observed peaks may arise from stereoelectronic effects. Use software like Gaussian or ORCA to simulate ionization potentials and optimize molecular geometries .
Q. What experimental strategies address low yields in stereoselective synthesis of this compound analogs?
Methodological Answer: Employ chiral auxiliaries or asymmetric catalysis. For example, DAST (diethylaminosulfur trifluoride) in Scheme 3 (62% yield) may induce racemization, whereas enantiopure substrates in Scheme 4 (77% yield) improve stereocontrol. Kinetic resolution via HPLC with chiral columns (e.g., Chiralpak IA) can isolate diastereomers. Monitor reaction progress with circular dichroism (CD) spectroscopy .
Q. How do environmental factors influence the stability of this compound in biological matrices?
Methodological Answer: Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use LC-MS/MS to quantify degradation products like oxidized quinones or ring-opened diols. Compare degradation kinetics in lipid-rich vs. aqueous matrices to model bioaccumulation risks, as seen in studies on hexachlorinated dimethanonaphtho-oxirenes (e.g., dieldrin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
